molecular formula C26H35N3O12 B2537524 1-Ethyl-N-(2-(pyridin-2-yl)ethyl)piperidin-4-amine trimaleate CAS No. 1609430-40-1

1-Ethyl-N-(2-(pyridin-2-yl)ethyl)piperidin-4-amine trimaleate

Cat. No.: B2537524
CAS No.: 1609430-40-1
M. Wt: 581.575
InChI Key: BORRBVCHVPDRTA-UKFGXMPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Ethyl-N-(2-(pyridin-2-yl)ethyl)piperidin-4-amine” is a chemical compound with the molecular formula C14H23N3 . Its molecular weight is 233.35252 .


Molecular Structure Analysis

The molecular structure of “1-Ethyl-N-(2-(pyridin-2-yl)ethyl)piperidin-4-amine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-Ethyl-N-(2-(pyridin-2-yl)ethyl)piperidin-4-amine” include a molecular weight of 233.35252 .

Scientific Research Applications

Food-borne Amines and Amides as Potential Precursors of Endogenous Carcinogens

This research emphasizes the significance of naturally occurring amines and amides as precursors of carcinogenic N-nitroso compounds in vivo, which have implications in human cancer incidence. The study highlights the conversion of certain amines and amides found in foods into carcinogenic compounds, underlining the importance of understanding these transformations in the context of cancer research (J. K. Lin, 1986).

Recyclable Copper Catalyst Systems for C-N Bond Forming Cross-Coupling Reactions

This review covers the development of recyclable protocols for the formation of C–N bonds involving aromatic, heterocyclic, and aliphatic amines. The significance of such reactions in organic synthesis and the potential for commercial exploitation of these recyclable catalyst systems are discussed, providing insight into the broader applications of similar chemical compounds in synthetic chemistry (M. Kantam et al., 2013).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

This review highlights the versatility and biological importance of heterocyclic N-oxide derivatives, including pyridine-based compounds, in organic synthesis, catalysis, and medicinal applications. It showcases the potential of these compounds in the development of novel chemistry and drug discovery projects, indicating a wide range of possible research applications for 1-Ethyl-N-(2-(pyridin-2-yl)ethyl)piperidin-4-amine trimaleate (Dongli Li et al., 2019).

Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles

This review systematizes data on the reactions of arylmethylidene derivatives with various nucleophilic agents, demonstrating the reaction's dependency on the structure of the reagents and the conditions. Such insights into the reactivity and potential transformation pathways could be relevant to exploring the synthetic versatility of compounds like this compound in organic chemistry (I. Kamneva et al., 2018).

Properties

IUPAC Name

(Z)-but-2-enedioic acid;1-ethyl-N-(2-pyridin-2-ylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3.3C4H4O4/c1-2-17-11-7-14(8-12-17)16-10-6-13-5-3-4-9-15-13;3*5-3(6)1-2-4(7)8/h3-5,9,14,16H,2,6-8,10-12H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORRBVCHVPDRTA-UKFGXMPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCCC2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC(CC1)NCCC2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.